N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbenzamide
Overview
Description
N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a benzoxazole ring, and a carbamothioyl linkage
Preparation Methods
The synthesis of N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbenzamide typically involves multiple stepsSpecific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as fluorobenzene, benzoxazole precursors, and thiocarbamoyl chloride . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbenzamide include other benzoxazole derivatives and fluorophenyl compounds. These compounds may share similar structural features but differ in their specific functional groups or substituents. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S/c1-13-5-4-6-14(11-13)20(27)26-22(29)24-15-9-10-19-18(12-15)25-21(28-19)16-7-2-3-8-17(16)23/h2-12H,1H3,(H2,24,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHJRUAGULQDRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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